Creoside III

Description

Contextualization within Natural Product Glycoside Chemistry

Natural product glycosides are a vast and diverse class of chemical compounds found throughout nature. They are characterized by a sugar molecule (the glycone) chemically linked to a non-sugar molecule (the aglycone). This glycosidic bond significantly influences the compound's physical, chemical, and biological properties, often enhancing solubility and modulating biological activity. The study of these compounds is a cornerstone of pharmacognosy and medicinal chemistry, as many have led to the development of important therapeutic agents. nih.govnih.gov

Creoside III belongs to the family of phenolic glycosides. caldic.com These are a specific subgroup of glycosides where the aglycone is a phenolic structure. The addition of sugar moieties to phenolic compounds can alter their bioavailability and bioactivity, making them a rich area for scientific exploration. mdpi.com The complexity of these molecules often requires sophisticated analytical techniques for their isolation and structural elucidation. gcms.cz

Historical Perspective of this compound Isolation and Initial Academic Interest

This compound was first isolated from the roots of Rhodiola crenulata, a plant used in traditional medicine. researchgate.netjst.go.jp The initial isolation and characterization of this compound, along with its related compounds Creoside I, II, IV, and V, were achieved through meticulous extraction and chromatographic techniques, followed by spectroscopic analysis to determine their precise chemical structures. researchgate.netjst.go.jp

The discovery of this novel compound within a plant with a history of medicinal use immediately sparked academic interest. caldic.comnih.gov Researchers were intrigued by its unique chemical architecture and its potential contribution to the pharmacological profile of Rhodiola species. caldic.com Further studies have also identified this compound in other plant species, such as Alpinia officinarum (smaller galanga). researchgate.net

Fundamental Academic Questions Driving this compound Research

The academic inquiry surrounding this compound is driven by several key questions that are fundamental to natural product research:

Structural Elucidation and Synthesis: What is the precise three-dimensional arrangement of atoms in this compound, and can it be efficiently synthesized in a laboratory setting? The total synthesis of natural products is a significant challenge that validates the proposed structure and provides a means to produce larger quantities for further study. nih.govresearchgate.net

Biosynthetic Pathways: How does the plant produce this compound? Understanding the enzymatic machinery and genetic basis for its biosynthesis could open doors to biotechnological production methods.

Structure-Activity Relationships: How do specific structural features of this compound relate to its biological activity? By modifying its chemical structure, researchers can probe which parts of the molecule are essential for its effects, a key step in the development of new therapeutic agents. nih.govmdpi.com

The ongoing research into this compound highlights the compound's importance as a model for exploring the broader principles of natural product chemistry and its potential applications.

Chemical and Research Data on this compound

| Data Point | Information | Source(s) |

| Chemical Formula | C18H24O9 | caldic.comnih.gov |

| Molar Mass | 384.38 g/mol | nih.gov |

| Natural Source(s) | Rhodiola crenulata, Rhodiola rosea, Alpinia officinarum | caldic.comresearchgate.netjst.go.jpresearchgate.net |

| Compound Class | Phenol derivative, Glycoside | caldic.com |

| Initial Isolation | Isolated from the methanolic extract of the roots of Rhodiola crenulata. | researchgate.netjst.go.jp |

| Structural Elucidation Methods | Chemical and physicochemical evidence, including spectroscopic data analysis. | researchgate.netjst.go.jp |

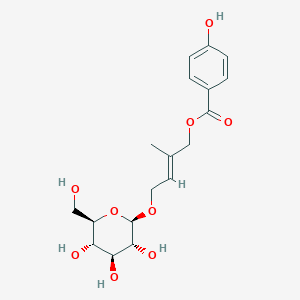

Structure

3D Structure

Properties

Molecular Formula |

C18H24O9 |

|---|---|

Molecular Weight |

384.4 g/mol |

IUPAC Name |

[(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate |

InChI |

InChI=1S/C18H24O9/c1-10(9-26-17(24)11-2-4-12(20)5-3-11)6-7-25-18-16(23)15(22)14(21)13(8-19)27-18/h2-6,13-16,18-23H,7-9H2,1H3/b10-6+/t13-,14-,15+,16-,18-/m1/s1 |

InChI Key |

SJZVWMQXLNGSLZ-HEFLOINYSA-N |

Isomeric SMILES |

C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/COC(=O)C2=CC=C(C=C2)O |

Canonical SMILES |

CC(=CCOC1C(C(C(C(O1)CO)O)O)O)COC(=O)C2=CC=C(C=C2)O |

Origin of Product |

United States |

Biosynthetic Pathways and Mechanistic Enzymology of Creoside Iii

Elucidation of Precursor Building Blocks and Their Origin

The molecular architecture of Creoside III, chemically defined as [(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate, points to a composite origin of its precursor molecules. vulcanchem.com The biosynthesis of this compound is thought to rely on two primary metabolic pathways: the shikimate pathway and glycolysis.

The p-hydroxybenzoate moiety of this compound is likely generated via the shikimate pathway , a central route in plants and microorganisms for the biosynthesis of aromatic amino acids and other phenylpropanoid compounds. nih.govvulcanchem.com This pathway starts with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of enzymatic steps to produce chorismate, a key branch-point intermediate. Chorismate is then converted to p-hydroxybenzoate.

The glucopyranosyl unit, a six-carbon sugar, originates from glucose, a primary product of photosynthesis. Through the process of glycolysis and subsequent modifications, glucose is activated to form UDP-glucose, the common sugar donor for glycosylation reactions. vulcanchem.com

The (E)-2-methylbut-2-enol aglycone portion of this compound is a more complex building block. Its biosynthesis is less definitively established but is hypothesized to derive from intermediates of isoprenoid or fatty acid metabolism.

Identification and Characterization of Key Enzymes in this compound Biosynthesis

The assembly of this compound from its precursor building blocks is orchestrated by a series of specific enzymes. While the complete enzymatic cascade has yet to be fully elucidated, key enzyme families, particularly glycosyltransferases, have been identified as playing a pivotal role.

Glycosyltransferases Involved in this compound Assembly

Glycosyltransferases (GTs) are a large and diverse family of enzymes that catalyze the transfer of a sugar moiety from an activated donor, typically a nucleotide sugar like UDP-glucose, to an acceptor molecule. nih.govnih.gov In the biosynthesis of this compound, a crucial step is the glycosylation of the (E)-2-methylbut-2-enol aglycone with a glucose molecule. vulcanchem.com

This reaction is catalyzed by a UDP-glucose-dependent glycosyltransferase. vulcanchem.com The enzyme facilitates the formation of a glycosidic linkage between the anomeric carbon of the glucose and a hydroxyl group on the aglycone. The stereochemistry of this linkage, resulting in a β-anomeric configuration in this compound, is a specific outcome of the enzyme's catalytic mechanism. vulcanchem.com While the specific glycosyltransferase responsible for this compound synthesis has not been isolated and characterized in detail, its involvement is inferred from the structure of the final product. vulcanchem.com

Other Enzymatic Steps and Their Catalytic Mechanisms

Beyond glycosylation, other enzymatic reactions are necessary to complete the synthesis of this compound. These include the formation of the p-hydroxybenzoate moiety and its esterification to the glycosylated aglycone.

The conversion of chorismate to p-hydroxybenzoate is catalyzed by chorismate lyase. This enzyme facilitates the elimination of pyruvate (B1213749) from chorismate, leading to the formation of p-hydroxybenzoate.

The final step in the proposed biosynthetic pathway is the esterification of the p-hydroxybenzoyl group to the glycosylated (E)-2-methylbut-2-enol. This reaction would be catalyzed by an acyltransferase, an enzyme that facilitates the transfer of an acyl group (in this case, p-hydroxybenzoyl) from a donor molecule (likely p-hydroxybenzoyl-CoA) to the hydroxyl group of the sugar moiety. The precise identity and mechanism of this acyltransferase in the context of this compound biosynthesis remain an area for further investigation.

Genetic Basis and Regulation of this compound Biosynthesis

The production of specialized metabolites like this compound is often under tight genetic control, with the responsible genes frequently organized in biosynthetic gene clusters. Understanding this genetic framework is essential for metabolic engineering efforts aimed at enhancing the production of this compound.

Gene Cluster Identification and Analysis

In many organisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a functional unit known as a biosynthetic gene cluster . nsf.govmdpi.com This co-localization facilitates the coordinated expression of all the necessary enzymes for the pathway. While a specific gene cluster for this compound has not yet been definitively identified, genome mining of Rhodiola species, known producers of this compound, is a promising approach to uncover it. nih.govwum.edu.pl The identification of such a cluster would provide a complete blueprint of the genes involved in this compound biosynthesis, including the specific glycosyltransferases and acyltransferases.

Transcriptional and Post-Translational Regulatory Mechanisms

The biosynthesis of plant secondary metabolites is typically regulated at multiple levels to ensure that their production is coordinated with the developmental stage of the plant and in response to environmental cues. This regulation can occur at the transcriptional level, controlling the expression of the biosynthetic genes, and at the post-translational level, modifying the activity of the enzymes themselves.

Transcriptional regulation involves transcription factors that bind to specific DNA sequences in the promoter regions of the biosynthetic genes, thereby activating or repressing their transcription. Environmental stresses, such as pathogen attack or UV radiation, can induce the expression of these transcription factors, leading to an increased production of defensive compounds like this compound.

Post-translational modifications , such as phosphorylation or glycosylation of the biosynthetic enzymes, can modulate their catalytic activity, stability, or subcellular localization. These modifications provide a rapid mechanism to fine-tune the metabolic flux towards this compound in response to immediate cellular needs. The specific regulatory networks governing this compound biosynthesis are still largely unknown and represent an important area for future research.

Synthetic Biology and Metabolic Engineering Approaches for Biosynthetic Pathway Elucidation

The elucidation of a complex biosynthetic pathway like that of this compound, which involves multiple enzymatic modifications of distinct precursor molecules, is greatly accelerated by synthetic biology. This approach circumvents the challenges of working with slow-growing or genetically intractable native plants by transferring the genetic machinery into well-characterized microbial hosts. These engineered microbes act as cellular laboratories or "chassis" to test gene function and reconstruct pathways from the ground up.

Heterologous Expression Systems for Pathway Reconstruction

Heterologous expression, the process of expressing genes from one organism in a different host organism, is a cornerstone of modern metabolic engineering for pathway discovery. Microorganisms such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are the most common hosts due to their rapid growth, well-understood genetics, and established genetic tools. nih.gov S. cerevisiae is particularly advantageous for expressing plant-based pathways as it is a eukaryote, which often ensures the proper folding and post-translational modification of complex plant enzymes like cytochrome P450s and UDP-glycosyltransferases (UGTs). nih.govresearchgate.net

The reconstruction of the this compound pathway would proceed by identifying and testing candidate genes from its native source, likely a Rhodiola species. The structure of this compound suggests a multi-step synthesis involving:

Formation of an aglycone, likely derived from isoprenoid metabolism.

Glycosylation of the aglycone by a UGT.

Acylation of the glucose moiety with p-hydroxybenzoate by an acyltransferase.

Researchers would mine the transcriptome of the source plant to identify candidate genes encoding enzymes for these steps, specifically looking for UGTs and acyltransferases from families known to be involved in secondary metabolism, such as the BAHD acyltransferase family. oup.com

The functional validation of these candidate genes would be performed stepwise in an engineered yeast strain. For instance, a yeast strain engineered to produce the putative aglycone could be transformed with a library of candidate Rhodiola UGTs. Successful conversion of the aglycone to its glycosylated form would identify the correct UGT. This approach has been successfully used to identify UGTs for the biosynthesis of salidroside, another prominent glycoside from Rhodiola. pillbuys.comx-mol.net Subsequently, this newly identified intermediate would be used as a substrate in a yeast strain expressing candidate acyltransferases to identify the enzyme responsible for attaching the p-hydroxybenzoate group, completing the pathway reconstruction.

Table 1: Hypothetical Stepwise Heterologous Expression for this compound Pathway Reconstruction in S. cerevisiae

| Step | Host Strain Background | Candidate Gene(s) Expressed (Hypothetical) | Substrate(s) Provided | Expected Product | Confirmation Method |

| 1 | Standard S. cerevisiae | RsUGT5 (from Rhodiola sp.) | (E)-2-methylbut-2-ene-1,4-diol | (E)-4-hydroxy-2-methylbut-2-enyl-β-D-glucopyranoside | LC-MS |

| 2 | Standard S. cerevisiae | RsAT2 (from Rhodiola sp.) | Intermediate from Step 1, p-hydroxybenzoyl-CoA | This compound | LC-MS/MS, NMR |

| 3 | Wild-Type | RsUGT5, RsAT2 | (E)-2-methylbut-2-ene-1,4-diol, p-hydroxybenzoic acid | This compound | LC-MS |

This interactive table illustrates a plausible, stepwise approach to identify the enzymes responsible for the final steps of this compound biosynthesis using a yeast chassis.

Targeted Genetic Manipulation for Intermediate Profiling

Targeted genetic manipulation in either the native plant or the heterologous host is a powerful complementary strategy to confirm gene function and identify pathway intermediates. By disrupting a specific gene, researchers can observe the resulting metabolic changes, such as the accumulation of a substrate or the disappearance of a product.

In the native plant system, techniques like RNA interference (RNAi) or the more precise CRISPR-Cas9 genome editing can be used to silence or knock out a candidate gene. frontiersin.org For example, if the RsAT2 gene truly encodes the final acyltransferase in the this compound pathway, its knockout in Rhodiola hairy root cultures would be expected to cause a significant drop in this compound levels and a corresponding accumulation of its precursor, (E)-4-hydroxy-2-methylbut-2-enyl-β-D-glucopyranoside. researchgate.netdntb.gov.ua This approach definitively links a gene to a specific metabolic step in vivo.

In the engineered microbial host, genetic manipulation is often used to optimize the production of the target compound by redirecting metabolic flux. For the biosynthesis of this compound in yeast, CRISPR-Cas9 could be used to:

Eliminate competing pathways: Knocking out genes that divert precursors away from the desired pathway can increase the pool available for product synthesis. For example, in the production of salidroside, restraining the pathways for competing aromatic amino acids enhanced the final titer. nih.gov

Upregulate precursor supply: Overexpressing key regulatory genes in the native yeast pathways that produce precursors like UDP-glucose and p-hydroxybenzoic acid can "push" metabolic flux towards this compound.

These targeted manipulations not only help to confirm the function of individual genes but are also critical for optimizing the heterologous system for high-level production of the desired natural product.

Table 2: Example of Targeted Genetic Manipulation for Pathway Validation

| Organism/System | Genetic Modification | Key Metabolite Profile Change | Inferred Enzyme Function |

| Rhodiola sp. Hairy Roots | CRISPR-knockout of RsUGT5 | Decrease: (E)-4-hydroxy-2-methylbut-2-enyl-β-D-glucopyranosideIncrease: (E)-2-methylbut-2-ene-1,4-diol | RsUGT5 is the glycosyltransferase that acts on the aglycone. |

| Rhodiola sp. Hairy Roots | RNAi knockdown of RsAT2 | Decrease: this compoundIncrease: (E)-4-hydroxy-2-methylbut-2-enyl-β-D-glucopyranoside | RsAT2 is the acyltransferase that converts the glycosylated intermediate to this compound. |

| Engineered S. cerevisiae | Knockout of competing aromatic pathway gene | Increase: p-hydroxybenzoic acid precursor poolIncrease: this compound titer | Redirecting flux from competing pathways improves final product yield. |

This interactive table demonstrates how specific gene knockouts can be used to confirm the function of enzymes by observing the accumulation of their substrates.

Molecular Mechanisms of Action of Creoside Iii

Investigation of Cellular and Subcellular Localization

A fundamental step in understanding the mechanism of action of any bioactive compound is to determine its location within a biological system. The distribution of a compound at the cellular and subcellular levels provides critical insights into its potential targets and functions. Techniques such as fluorescence microscopy, often employing a fluorescently tagged version of the compound, would be utilized to visualize its accumulation within cells. Further detailed analysis through methods like subcellular fractionation followed by analytical quantification could identify its presence in specific organelles such as the nucleus, mitochondria, or endoplasmic reticulum.

Table 1: Methodologies for Determining Cellular and Subcellular Localization

| Technique | Principle | Information Yielded |

|---|---|---|

| Fluorescence Microscopy | Visualization of fluorescently labeled compounds within cells. | Provides a qualitative and semi-quantitative overview of the compound's distribution in live or fixed cells. |

| Confocal Microscopy | High-resolution imaging that optically sections the sample to reduce out-of-focus light. | Offers a more precise spatial localization of the compound within cellular compartments. |

| Subcellular Fractionation | Centrifugation-based separation of cellular organelles. | Allows for the quantitative determination of the compound's concentration in different subcellular fractions. |

Identification of Direct Biomolecular Targets

Once the localization of a compound is established, the next critical step is to identify the specific biomolecules with which it directly interacts. These interactions are the foundation of the compound's biological effects.

Protein-Creoside III Interactions

Proteins are the most common targets for bioactive compounds. A variety of experimental and computational approaches would be necessary to identify and characterize protein-Creoside III interactions. Affinity chromatography, where Creoside III is immobilized on a solid support to "pull down" interacting proteins from a cell lysate, is a common initial screening method. The identity of the bound proteins can then be determined by mass spectrometry. Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) would be employed to quantify the binding affinity and thermodynamics of the interaction.

Nucleic Acid-Creoside III Interactions

Some compounds exert their effects by binding directly to DNA or RNA, thereby interfering with processes like replication, transcription, or translation. To investigate potential nucleic acid-Creoside III interactions, techniques such as electrophoretic mobility shift assays (EMSA) could be used to determine if the compound binds to specific nucleic acid sequences. Spectroscopic methods, including UV-visible and circular dichroism spectroscopy, can reveal changes in the structure of DNA or RNA upon compound binding.

Lipid-Creoside III Interactions

Given the importance of cellular membranes, interactions with lipids are a crucial aspect of a compound's mechanism of action. The effect of this compound on the biophysical properties of lipid bilayers could be studied using techniques like differential scanning calorimetry (DSC) to measure changes in membrane fluidity. Model membrane systems, such as liposomes, can be used in conjunction with nuclear magnetic resonance (NMR) spectroscopy to gain detailed insights into the molecular interactions between the compound and various lipid species.

Modulation of Specific Biochemical Pathways and Signaling Cascades

Enzymatic Inhibition or Activation Kinetics

If this compound is found to interact with an enzyme, it is crucial to characterize the nature of this interaction. Enzyme kinetic studies would be performed to determine whether the compound acts as an inhibitor or an activator. For inhibitors, further experiments would distinguish between different modes of inhibition, such as competitive, non-competitive, or uncompetitive, by measuring the enzyme's reaction rate at varying substrate and inhibitor concentrations. These data are typically analyzed using graphical methods like Lineweaver-Burk plots.

Table 2: Key Parameters in Enzyme Inhibition Kinetics

| Parameter | Description | Effect of Inhibitor Type |

|---|---|---|

| Vmax | The maximum rate of the reaction when the enzyme is saturated with substrate. | Unchanged in competitive inhibition; decreased in non-competitive and uncompetitive inhibition. |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. | Increased in competitive inhibition; unchanged in non-competitive inhibition; decreased in uncompetitive inhibition. |

| Ki | The inhibition constant, indicating the affinity of the inhibitor for the enzyme. | A lower Ki value signifies a more potent inhibitor. |

Receptor Binding and Signaling Transduction Perturbations

There is a significant gap in the scientific literature regarding the specific receptor binding targets of isolated this compound. As a phenolic compound, it possesses structural motifs, such as hydroxyl groups, that could potentially interact with various biological macromolecules. Phenolic compounds, in general, are known to act as hydrogen donors and acceptors, which may facilitate binding to the active sites of enzymes or cellular receptors. However, without dedicated receptor-binding assays using the purified compound, any discussion of its specific receptor interactions remains speculative.

Similarly, the direct impact of this compound on signaling transduction pathways is not well-documented. While studies on multi-compound extracts containing this compound have implicated various pathways, such as the cAMP signaling pathway, the precise contribution of this compound to these effects has not been isolated. Understanding how this individual molecule might perturb intracellular signaling cascades—whether by inhibiting or activating key kinases, phosphatases, or other signaling proteins—awaits further focused research.

Cellular Responses to this compound Exposure

Gene Expression Profiling in Response to this compound

Proteomic and Metabolomic Signatures of this compound Interaction

The scientific community has yet to publish detailed proteomic or metabolomic analyses focused on the effects of pure this compound. Proteomic studies would be instrumental in identifying changes in protein expression and post-translational modifications within cells following exposure to the compound, offering insights into its mechanism of action and potential protein targets.

Biophysical and Biochemical Analysis of Creoside Iii Interactions

Thermodynamics of Creoside III Binding to Macromolecular Targets

A complete thermodynamic profile of this compound's binding to a macromolecular target would require data from techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance.

Isothermal Titration Calorimetry (ITC) Studies

ITC is a powerful technique used to directly measure the heat changes that occur during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment. nih.govresearchgate.net This method determines the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. nih.gov The change in Gibbs free energy (ΔG) and the entropy change (ΔS) can then be calculated.

Table 1: Hypothetical Isothermal Titration Calorimetry Data for this compound Binding

| Macromolecular Target | Binding Affinity (K_a) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (n) |

|---|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data for this compound is available.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free optical technique that monitors the binding of an analyte (like this compound) to a ligand immobilized on a sensor surface in real-time. mdpi.comaps.orgnih.gov This method provides kinetic data, including the association rate constant (k_a) and the dissociation rate constant (k_d), from which the equilibrium dissociation constant (K_D) can be calculated. nih.gov

Table 2: Hypothetical Surface Plasmon Resonance Kinetic Data for this compound

| Macromolecular Target | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Dissociation Constant (K_D) (M) |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes only. No experimental data for this compound is available.

Structural Biology of this compound-Target Complexes

Determining the three-dimensional structure of this compound in a complex with its biological target would be crucial for understanding the molecular basis of its activity. Techniques like X-ray crystallography and cryo-electron microscopy are the gold standards for such structural elucidation. nih.govusgs.gov

X-ray Crystallography of Co-Crystals

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal, in which a crystalline atom causes a beam of incident X-rays to diffract into many specific directions. researchgate.netgenome.jp By analyzing the diffraction pattern, a three-dimensional model of the electron density can be produced, from which the mean positions of the atoms in the crystal can be determined. For this to be applied to this compound, a high-quality co-crystal of the compound bound to a macromolecular target would need to be produced.

Cryo-Electron Microscopy of Macromolecular Assemblies

Cryo-electron microscopy (cryo-EM) is a technique that allows for the determination of biomolecular structures at near-atomic resolution. bioscientifica.comnih.gov Samples are preserved in a state of vitrified ice, which preserves their native structure. jackwestin.com This method is particularly useful for large and flexible macromolecular complexes that are difficult to crystallize. glpbio.com

Conformational Dynamics of this compound and its Targets

Understanding the conformational dynamics of both this compound and its target upon binding is essential for a complete picture of the interaction. mdpi.comgenome.jpmdpi.com These dynamic changes can influence the binding affinity and the biological function of the target molecule. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational methods like molecular dynamics simulations are often employed to study these conformational changes. nih.govnih.gov However, no such studies have been published for this compound.

Structure Mechanism Relationship Smr Studies of Creoside Iii

Design and Synthesis of Creoside III Analogs for SMR Elucidation

The exploration of this compound's structure-mechanism relationship (SMR) heavily relies on the design and synthesis of structural analogs. This process involves the chemical modification of the parent molecule to probe the importance of different functional groups and structural motifs. Common strategies in designing analogs for glycosidic natural products like this compound include altering the glycosidic linkage, modifying the sugar moiety, or changing the substituents on the aglycone (non-sugar) portion. abyntek.com

While specific synthetic analogs of this compound are not extensively detailed in currently available literature, the principles of analog design for similar phenolic glycosides are well-established. These modifications can range from simple changes, such as methylation or acylation of hydroxyl groups, to more complex alterations like replacing the glucose moiety with other sugars (e.g., xylose, rhamnose) or altering the aglycone backbone. mdpi.com Each analog provides a unique tool to investigate which parts of the molecule are essential for its biological activity. For instance, removing or altering a specific hydroxyl group can determine its role in hydrogen bonding with a biological target. plos.org

Correlation of Structural Modifications with Molecular Interaction Profiles

The core of SMR studies lies in correlating specific structural changes in analogs with their resulting molecular interaction profiles and biological activities. nih.gov Although specific data tables for this compound analogs are not prevalent in public research, we can infer the expected outcomes based on studies of similar phenolic compounds. mdpi.com

For example, the interaction of a compound with its biological target is often governed by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. thermofisher.com Molecular docking studies, a computational method to predict the binding orientation and affinity of a molecule to a target, are instrumental in this correlation. nih.gov Research on Hongjingtian injection, which contains Rhodiola species, has utilized molecular docking to show that key components can bind effectively to targets like EGFR and MAPK, forming stable conformations. acs.org

A hypothetical SMR study on this compound might yield data similar to the table below, illustrating how modifications could impact binding affinity for a target protein.

| Analog | Structural Modification | Predicted Change in Interaction | Hypothetical Binding Affinity (Kd) |

|---|---|---|---|

| This compound (Parent) | - | Baseline hydrogen and hydrophobic interactions | 1.5 µM |

| Analog A | Removal of a hydroxyl group on the aglycone | Loss of a key hydrogen bond donor/acceptor | 15 µM |

| Analog B | Replacement of glucose with rhamnose | Altered steric fit and hydrogen bonding pattern | 8 µM |

| Analog C | Methylation of a phenolic hydroxyl | Increased hydrophobicity, loss of hydrogen bond | 25 µM |

| Analog D | Addition of a halogen to the aromatic ring | Enhanced hydrophobic and potential halogen bonding | 0.9 µM |

This table is illustrative and based on general principles of medicinal chemistry, as specific experimental data for this compound analogs is limited.

Stereochemical Influences on this compound's Mechanistic Properties

Stereochemistry, the three-dimensional arrangement of atoms, plays a critical role in the biological activity of chiral natural products. nih.gov Different stereoisomers (enantiomers or diastereomers) of a molecule can exhibit vastly different potencies and interaction profiles with biological targets, which are themselves chiral. unimi.itresearchgate.net

This compound possesses multiple chiral centers, meaning that its specific 3D shape is crucial for its function. The precise orientation of its hydroxyl groups and the glycosidic bond determines how it fits into a protein's binding site. A change in the stereochemistry at even a single chiral center can lead to a significant loss of activity due to a suboptimal fit or steric hindrance. While studies specifically comparing the stereoisomers of this compound are not widely published, research on other natural products consistently demonstrates the pivotal role of stereochemistry in target recognition and biological response. nih.govresearchgate.net For example, studies on lignan (B3055560) analogs have shown that specific stereochemistries are essential for their biological effects, a finding confirmed by comparing experimental data with calculated models. mdpi.com

Fragment-Based Approaches to Understand Key Pharmacophores for Mechanism

Fragment-based drug design (FBDD) is a powerful strategy for identifying the key structural features—or pharmacophores—responsible for a molecule's activity. openaccessjournals.comnih.gov A pharmacophore is defined as the essential spatial arrangement of electronic and steric features necessary to ensure optimal molecular interactions with a specific biological target. nih.gov

In the context of this compound, a fragment-based approach would involve either computationally or chemically deconstructing the molecule into its fundamental components (e.g., the catechol-like aglycone, the linker, and the glucose moiety). mdpi.com These fragments can then be screened for binding to a target protein. This process helps to identify which part of the molecule contributes most significantly to the binding energy. mdpi.com

The key pharmacophoric features of this compound likely include:

Hydrogen Bond Donors and Acceptors: Provided by the numerous hydroxyl groups on both the aglycone and the sugar.

Aromatic/Hydrophobic Region: The phenyl group of the aglycone, capable of engaging in π-π stacking or hydrophobic interactions. mdpi.com

By identifying and combining these high-affinity fragments, researchers can build new, potentially more potent and selective molecules, guided by the structural insights gained from the original natural product. frontiersin.orgresearchgate.net

Computational and Theoretical Studies on Creoside Iii

Quantum Mechanical (QM) and Molecular Mechanics (MM) Calculations for Reactivity

There is no published research on the quantum mechanical or molecular mechanics calculations specifically for Creoside III. Such studies would be invaluable for understanding its intrinsic properties.

A conformational analysis of this compound has not been reported in the scientific literature. This type of study would involve mapping the potential energy surface of the molecule to identify its stable low-energy conformations and the energy barriers between them.

Detailed electronic structure analysis of this compound, which would identify regions of high and low electron density, electrophilic and nucleophilic sites, and predict its chemical reactivity, is not currently available.

Molecular Dynamics (MD) Simulations of this compound in Biological Environments

There are no specific molecular dynamics simulation studies that have been published on this compound to model its behavior in biological systems.

Research on the binding of this compound to any specific protein target, including the analysis of binding trajectories and the calculation of binding free energies, has not been reported.

Simulations detailing the potential interactions of this compound with biological membranes, which would be crucial for understanding its bioavailability and cellular uptake, have not been conducted or published.

Docking and Virtual Screening for Potential Interaction Partners

While this compound may have been included in large-scale virtual screening libraries, no dedicated docking or virtual screening studies have been published to identify its potential biological targets. Such research would be a critical first step in elucidating its mechanism of action.

Machine Learning and Artificial Intelligence Applications in this compound Research

Extensive searches of scientific literature and databases did not yield any specific studies applying machine learning or artificial intelligence directly to the research of this compound. The application of these computational tools in the broader field of chemical and pharmaceutical research is well-established; however, there is no publicly available research indicating that this compound has been a specific subject of such investigations.

Generally, machine learning and artificial intelligence are utilized in computational chemistry to predict molecular properties, model quantitative structure-activity relationships (QSAR), and accelerate drug discovery pipelines. These methods rely on large datasets of chemical structures and their associated biological activities or properties to train predictive models. The absence of such published research for this compound suggests that a sufficiently large and specific dataset for this compound may not yet be available or that research in this particular area has not been undertaken.

Future research endeavors could potentially apply machine learning and AI to this compound in the following hypothetical areas, should relevant data be generated:

Predictive Modeling: If a series of analogues to this compound were synthesized and their biological activities tested, machine learning models could be trained to predict the activity of new, unsynthesized compounds.

QSAR Studies: Machine learning algorithms could be employed to develop QSAR models for this compound and related compounds, identifying the key molecular features that contribute to its biological effects.

De Novo Design: Generative AI models could potentially be used to design novel compounds with structural similarities to this compound but with potentially improved properties.

It is important to reiterate that the above are potential future applications and are not based on existing research specific to this compound.

Data Tables

Due to the lack of specific research in this area, no data tables can be generated.

Detailed Research Findings

No detailed research findings on the application of machine learning and artificial intelligence to this compound are currently available.

Ecological and Non Therapeutic Biological Significance of Creoside Iii

Role of Creoside III in Producer Organism Physiology

Within the plant itself, secondary metabolites like this compound are not merely waste products but are integral to survival, particularly in adapting to environmental pressures and regulating growth.

Plants, as sessile organisms, must constantly adapt to abiotic stresses such as extreme temperatures, drought, and salinity. nih.gov These environmental challenges can induce oxidative stress and disrupt cellular homeostasis. incotec.com In response, plants activate complex signaling pathways that often lead to the enhanced production of protective secondary metabolites. nih.govnih.govresearchgate.net

Phenolic compounds, the class to which this compound belongs, are well-documented for their role in mitigating abiotic stress. frontiersin.org They can act as antioxidants, scavenging harmful reactive oxygen species (ROS) generated during stress events. nih.gov The production of such compounds is a key component of a plant's defense and survival strategy. For instance, studies on Rhodiola crenulata, a known producer of this compound, have shown that stressing the plant's cells through cryopreservation leads to an enhanced biosynthesis of flavonoids, a subclass of phenolic compounds. nih.gov Furthermore, the ability of Rhodiola species to survive in high-altitude regions, facing conditions like intense UV radiation and cold, is attributed to their rich profile of secondary metabolites. nih.gov While direct studies on this compound's specific function are limited, its identity as a phenolic glycoside in stress-tolerant plants strongly suggests its involvement in these protective mechanisms.

Table 1: General Plant Responses to Abiotic Stress Involving Secondary Metabolites

| Stress Factor | Physiological Impact on Plant | Role of Secondary Metabolites (e.g., Phenolics) |

| Drought/Salinity | Osmotic stress, reduced water uptake. incotec.com | Osmoprotection, scavenging of reactive oxygen species (ROS). |

| Extreme Temperatures | Damage to cell membranes, protein denaturation. frontiersin.org | Stabilization of membranes, protection against oxidative damage. |

| High UV Radiation | DNA damage, production of ROS. | UV-screening, antioxidant activity to neutralize ROS. |

| Pathogen/Herbivore Attack | Tissue damage, infection. nih.gov | Toxin production, feeding deterrence, structural reinforcement (lignin). nih.gov |

Plant development is a highly regulated process involving a complex interplay of internal chemical signals and external environmental cues. helsinki.finih.gov These processes govern everything from embryogenesis to the formation of leaves, roots, and flowers. ehu.eusmdpi.com Secondary metabolites, including phenolic compounds, contribute to this regulation.

Chemical Ecology of this compound in Natural Environments

Chemical ecology examines how organisms use chemicals to interact with their environment and other organisms. This compound, as a secondary metabolite, likely plays a crucial part in mediating these interactions for its producer plant.

Plants release a variety of chemical compounds into their environment through root exudates, leaf leaching, and decomposition, a phenomenon known as allelopathy. plos.orgmdpi.com These allelochemicals can influence the growth, germination, and survival of neighboring plants and microorganisms. nih.govfrontiersin.org This chemical communication can be inhibitory, preventing competitors from establishing nearby, or it can be part of a more complex signaling network, including interactions with symbiotic microbes. frontiersin.orgmdpi.com

Phenolic compounds are a major class of allelochemicals. They can alter soil properties and affect the microbial communities in the rhizosphere, the area immediately surrounding the roots. frontiersin.org Some plant-derived chemicals can even function similarly to neurotransmitters in mediating plant-plant recognition. nih.gov Given that this compound is produced by plants like Rhodiola and released into the soil, it may contribute to the plant's ability to manage its competitive landscape and foster beneficial soil-microbe relationships, though specific studies on its signaling effects are needed.

One of the most well-understood roles of plant secondary metabolites is defense against herbivores and pathogens. apsnet.orgwikipedia.org These compounds can act as a potent chemical arsenal, deterring feeding or inhibiting the growth of invading organisms. nih.govnih.gov Defenses can be constitutive (always present) or induced (produced in response to an attack). wikipedia.org

Phenolic compounds contribute to defense in several ways. They can act as feeding deterrents due to their bitter taste or as toxins that interfere with an herbivore's digestion and growth. nih.gov Upon pathogen attack, phenolics can be oxidized to form quinones, which are toxic to microbes, or they can be polymerized into lignin (B12514952) to form a physical barrier that walls off the pathogen. nih.gov Plants like Rhodiola, growing in harsh alpine environments, depend heavily on such chemical defenses for their survival against various biotic threats. The presence of this compound in these plants suggests it forms part of this generalized defense system, contributing to the plant's resilience against herbivores and pathogens. nih.gov

Table 2: Plant Defense Strategies Involving Secondary Metabolites

| Defense Mechanism | Description | Example Chemical Class |

| Anti-feedant | Deters herbivores from feeding due to bitter taste or adverse effects. | Iridoid Glycosides, Phenolics. nih.gov |

| Toxicity | Compounds are poisonous to herbivores or pathogens upon ingestion/contact. | Alkaloids, Cyanogenic Glycosides. wikipedia.org |

| Digestibility Reduction | Binds to proteins, making plant tissues less nutritious for herbivores. | Tannins, Phenolics. nih.gov |

| Physical Barrier | Polymerization of compounds to strengthen cell walls and prevent pathogen entry. | Lignin (derived from phenolics). nih.gov |

| Indirect Defense | Release of volatile compounds that attract natural enemies of herbivores. wikipedia.org | Terpenoids, Volatile Organic Compounds (VOCs). wikipedia.org |

This compound as a Chemical Probe for Fundamental Biological Processes

Beyond its direct ecological roles, a compound like this compound can be utilized as a chemical probe to investigate fundamental biological systems. In the fields of metabolomics and systems biology, specific molecules are used to perturb a biological system, with the resulting changes providing insight into the functions of genes, proteins, and metabolic pathways. nih.gov

For example, network pharmacology approaches can use the known chemical constituents of a plant extract, including this compound, to predict how these molecules interact with various protein targets within a cell. mdpi.com By applying this compound to cell cultures and analyzing the subsequent changes in gene expression and protein levels (a technique known as metabolomics), researchers can map the pathways that the compound modulates. This allows for the elucidation of its primary function within the plant, such as its precise role in stress-response signaling or metabolic regulation, without a therapeutic objective. This approach turns the compound from a subject of study into a tool for discovery, helping to unravel the complex internal workings of the plant cell.

Perturbation of Cellular Pathways for Basic Research

The utility of a chemical compound in basic research often lies in its ability to selectively interact with and perturb specific cellular pathways. This allows researchers to study the function of these pathways and the roles of individual components. While direct experimental evidence for this compound as a tool for pathway perturbation is not extensively documented, its classification as a phenolic compound suggests potential interactions with various signaling cascades.

One computational study employing network pharmacology on Hongjingtian injection, a complex traditional Chinese medicine preparation containing Rhodiola species, identified this compound as one of 36 active compounds. nih.gov The analysis predicted that the injection's effects on tubular interstitial fibrosis might be mediated through the regulation of multiple pathways, with a significant enrichment in metabolic pathways. nih.gov Specifically, the study pointed to the potential involvement of key enzymes such as glutamate (B1630785) decarboxylase 1 (GAD1), sphingosine (B13886) kinase 1 (SPHK1), prolyl 4-hydroxylase subunit alpha 2 (P4HA2), aldo-keto reductase family 1 member B1 (AKR1B1), and prostaglandin (B15479496) E synthase (PTGES) within the metabolic pathway. nih.gov

Although this study analyzed a complex mixture, it provides a theoretical framework for future research into the specific effects of isolated this compound. As a potential modulator of metabolic pathways, this compound could serve as a chemical tool to investigate the intricate network of metabolic regulation in cells. For instance, researchers could use this compound to probe the roles of the aforementioned enzymes in various cellular processes and disease models, helping to elucidate their functions and downstream effects. However, it is crucial to note that these are predicted interactions, and dedicated in vitro and in vivo studies with purified this compound are necessary to validate these hypotheses and establish its specific molecular targets and mechanisms of action.

Tool for Target Deconvolution in Complex Systems

Target deconvolution is the process of identifying the specific molecular targets of a bioactive compound, which is a critical step in understanding its mechanism of action. Chemical compounds can be valuable tools in this process. While this compound has not been explicitly used as a tool for target deconvolution in the available literature, its identification within a complex herbal mixture highlights a potential application.

In studies involving traditional medicines or complex natural extracts that exhibit a biological effect, identifying the specific compound responsible for the activity is a significant challenge. The aforementioned network pharmacology study on Hongjingtian injection serves as an initial, computational step in this deconvolution process by predicting potential active components and their targets. nih.gov Following such computational predictions, isolated compounds like this compound can be used in experimental assays to confirm their interaction with the predicted targets.

Methodologies for target deconvolution where a compound like this compound could be employed include:

Affinity Chromatography: Immobilized this compound could be used to capture its binding partners from cell lysates, which can then be identified using techniques like mass spectrometry.

Expression-Cloning: Libraries of proteins could be screened for their ability to bind to labeled this compound.

Computational Docking: In silico studies can predict the binding of this compound to the three-dimensional structures of potential protein targets, guiding further experimental validation. jpionline.orgrsc.org

The use of this compound as a tool for target deconvolution would contribute to a more precise understanding of the pharmacology of Rhodiola-containing preparations and could uncover novel biological activities and cellular targets for this natural product. This, in turn, would provide a more robust scientific basis for its use in basic research.

Methodological Advancements and Future Research Trajectories for Creoside Iii

Development of Novel Analytical Methods for Mechanistic Studies

A deeper understanding of the biological mechanisms of Creoside III necessitates the development and application of innovative analytical techniques. Traditional methods often fall short in capturing the intricate interactions between a natural product and biological systems.

Recent advancements in analytical chemistry offer promising avenues for the mechanistic study of compounds like this compound. mdpi.com High-resolution mass spectrometry (MS) techniques, such as Ultra-High-Performance Liquid Chromatography–Quadrupole-Exactive–Orbitrap Mass Spectrometry (UHPLC-Q-Exactive-Orbitrap MS), have proven effective in the rapid structural identification of components in complex natural product extracts. mdpi.com This technology allows for the sensitive and selective detection of metabolites and their transformation products, which is crucial for understanding the metabolic fate and mode of action of this compound.

Furthermore, in situ analysis techniques like photoionization and photoelectron photoion coincidence spectroscopy are emerging as powerful tools for identifying reactive intermediates in chemical and biological reactions. rsc.org Applying such methods to the study of this compound could provide unprecedented insights into its transient interactions with molecular targets, helping to elucidate its mechanism of action at a granular level. The development of visual summary tools for analytical methods, such as the GLANCE template, can also aid researchers in systematically evaluating and communicating the complex data generated from these advanced techniques. mdpi.com

Future research should focus on tailoring these novel analytical methods to the specific chemical properties of this compound and its biological context. This includes developing specific probes and labeling strategies to track the compound within cells and tissues, as well as refining computational approaches to interpret the large datasets generated by these sophisticated instruments.

Integration of Omics Data for Systems-Level Understanding

The biological effects of this compound are likely not the result of a single interaction but rather a complex interplay with multiple cellular pathways. A systems-level understanding, which considers the holistic response of a biological system, is therefore essential. The integration of various "omics" data provides a powerful framework for achieving this. numberanalytics.comscilifelab.se

Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, generate vast amounts of data that, when integrated, can reveal the comprehensive impact of a compound on a biological system. numberanalytics.com For instance, network pharmacology, a field that combines systems biology and computational analysis, has been successfully used to explore the multi-target mechanisms of traditional medicines. nih.gov This approach could be applied to this compound to construct a "compound-gene-disease" network, identifying key targets and pathways modulated by the compound. nih.gov

The process of integrating multi-omics data allows researchers to trace the flow of information from the genetic level to the functional protein and metabolite level, bridging the gap between genotype and phenotype. scilifelab.se This holistic view can help identify novel biomarkers for the efficacy of this compound and improve the understanding of its therapeutic effects and potential side effects. numberanalytics.com

| Omics Technology | Data Generated | Potential Application for this compound |

| Genomics | Information on the entire genome. | Identifying genetic variations that may influence individual responses to this compound. |

| Transcriptomics | Gene expression profiles (RNA). | Understanding how this compound alters gene expression to exert its effects. |

| Proteomics | Protein expression, modifications, and interactions. | Identifying the direct protein targets of this compound and downstream signaling pathways. |

| Metabolomics | Profiles of small molecule metabolites. | Characterizing the metabolic changes induced by this compound and its own metabolic fate. |

The primary challenge in this area is the effective integration and interpretation of these large and diverse datasets. numberanalytics.com Developing advanced bioinformatics tools and computational models is crucial for extracting meaningful biological insights from the wealth of omics data. ebi.ac.uk

Challenges and Opportunities in Characterizing Complex Natural Product Mechanisms

The characterization of the mechanisms of action of natural products like this compound is fraught with challenges. These compounds often have complex structures, multiple biological targets, and their activity can be influenced by other compounds in the natural extract. openaccessjournals.comchromatographyonline.com

One of the main hurdles is the sheer complexity of natural product extracts, which can contain hundreds of different compounds. chromatographyonline.com Isolating a single active compound in sufficient quantity for detailed biological testing can be a laborious and time-consuming process. nih.gov Furthermore, the biological activity of the pure compound may differ from its activity within the original extract, a phenomenon that can be attributed to synergistic interactions between different components. chromatographyonline.com

The structural complexity of natural products also presents a challenge for both chemical synthesis and mechanistic studies. openaccessjournals.comengineering.org.cn Their intricate three-dimensional shapes and multiple chiral centers can make it difficult to synthesize analogs for structure-activity relationship studies. engineering.org.cn From a biological perspective, this complexity can lead to interactions with multiple protein targets, making it difficult to pinpoint a single mechanism of action. rsc.org

Despite these challenges, the unique structural diversity of natural products offers a significant opportunity for the discovery of novel therapeutic agents. nih.gov Their complexity allows them to interact with biological targets in ways that are often not possible for simpler synthetic molecules.

Table 2: Challenges and Corresponding Opportunities in Natural Product Research

| Challenge | Opportunity |

| Complexity of natural extracts | Potential for synergistic interactions between compounds, leading to enhanced therapeutic effects. |

| Low abundance of active compounds | Drive for the development of more sensitive analytical techniques and efficient synthetic methods. |

| Complex chemical structures | Access to novel chemical scaffolds for drug discovery that are not present in synthetic compound libraries. |

| Multiple biological targets | Potential for polypharmacology, where a single compound can modulate multiple pathways to treat complex diseases. |

Overcoming these challenges will require an interdisciplinary approach, combining advanced analytical chemistry, synthetic chemistry, pharmacology, and computational biology. engineering.org.cn

Emerging Paradigms in Natural Product Academic Research Applied to this compound

The field of natural product research is undergoing a paradigm shift, moving away from traditional, linear discovery processes towards more integrated and sustainable approaches. nih.gov These emerging paradigms offer exciting new avenues for the investigation of this compound.

One significant shift is the increasing use of computational and in silico methods in the early stages of drug discovery. researchgate.net Techniques like molecular docking and virtual screening can be used to predict the potential biological targets of this compound, helping to prioritize experimental studies. researchgate.net Network pharmacology, as mentioned earlier, is another powerful computational approach for understanding the complex interactions of natural products. nih.gov

Another emerging paradigm is the focus on sustainability and the ethical sourcing of natural products. researchgate.net This includes the use of biotechnological methods, such as plant cell and tissue cultures, to produce this compound and other valuable compounds in a controlled and sustainable manner. nih.gov This approach not only ensures a consistent supply of the compound but also reduces the environmental impact of harvesting from wild sources.

Furthermore, there is a growing emphasis on "ecopharmacognosy," which studies the ecological roles of natural products. researchgate.net Understanding why a plant produces a compound like this compound in its natural environment can provide valuable clues about its potential biological activities in humans.

The integration of artificial intelligence (AI) and machine learning (ML) is also set to revolutionize natural product research. researchgate.net These technologies can be used to analyze large datasets from omics studies, predict the bioactivity of novel compounds, and optimize synthetic pathways.

Applying these emerging paradigms to the study of this compound will undoubtedly accelerate the pace of discovery and lead to a more comprehensive understanding of its therapeutic potential. This integrated, technology-driven, and sustainable approach represents the future of natural product research. nih.gov

Q & A

Q. What are the standard methodologies for isolating and characterizing Creoside III in plant extracts?

To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography or HPLC for purification. Characterization involves spectroscopic methods (NMR, MS) and comparison with published spectral data . For reproducibility, document solvent ratios, temperature, and instrumentation parameters in detail, adhering to protocols for novel compound identification outlined in analytical chemistry guidelines .

Q. How can researchers validate the purity of synthesized this compound?

Purity validation requires a combination of analytical techniques:

- HPLC-DAD/MS : To confirm retention time and molecular mass.

- NMR Spectroscopy : To verify structural integrity and absence of impurities.

- Melting Point Analysis : Compare observed values with literature data.

Ensure all procedures follow standardized protocols for compound validation, as detailed in experimental reproducibility guidelines .

Q. What in vitro models are commonly used to study this compound’s biological activity?

Common models include:

- Cell Lines : Cancer (e.g., HeLa, MCF-7) or normal cell lines for cytotoxicity assays.

- Enzyme Inhibition Assays : For studying antioxidant or anti-inflammatory mechanisms (e.g., COX-2 inhibition).

Design experiments with positive/negative controls and triplicate measurements to minimize variability, aligning with principles of hypothesis testing .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s mechanism of action across studies?

- Data Triangulation : Combine multiple methods (e.g., transcriptomics, proteomics) to cross-validate findings.

- Meta-Analysis : Systematically review experimental conditions (e.g., dosage, exposure time) to identify confounding variables .

- Comparative Studies : Replicate experiments under standardized protocols to isolate variables causing discrepancies .

Q. What strategies are effective for investigating understudied metabolic pathways of this compound?

- Isotopic Labeling : Use ¹³C/²H-labeled this compound to track metabolic intermediates via LC-MS.

- Knockout Models : Employ CRISPR/Cas9-modified cell lines to silence candidate enzymes and observe pathway disruptions.

- Computational Modeling : Predict metabolic networks using tools like MetaboAnalyst, followed by empirical validation .

Q. How can researchers design experiments to resolve conflicting in vivo vs. in vitro efficacy results for this compound?

- Pharmacokinetic Profiling : Measure bioavailability, tissue distribution, and metabolite formation in animal models.

- 3D Cell Culture Systems : Mimic in vivo conditions using organoids or spheroids to bridge the gap between static in vitro models and dynamic in vivo environments .

- Dose-Response Curves : Compare effective concentrations in both systems to identify thresholds for biological activity .

Q. What methodologies are recommended for studying this compound’s synergistic effects with other compounds?

- Fractional Inhibitory Concentration (FIC) Index : Quantify synergy in antimicrobial or anticancer assays.

- Network Pharmacology : Map compound interactions using databases like STITCH or KEGG, followed by experimental validation .

- High-Throughput Screening : Test combinatorial libraries to identify potent pairs, ensuring statistical rigor (e.g., ANOVA for interaction effects) .

Methodological and Ethical Considerations

Q. How can researchers ensure ethical rigor in studies involving this compound’s pharmacological testing?

- Institutional Review : Obtain approval for animal/human studies, detailing endpoints and humane protocols .

- Data Transparency : Publish negative results to avoid publication bias, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

- Bias Mitigation : Use double-blinding in clinical trials and automated data analysis tools to reduce subjective interpretation .

Q. What computational tools are optimal for predictive modeling of this compound’s structure-activity relationships (SAR)?

Q. How should researchers approach reproducibility challenges in this compound studies?

- Open Science Practices : Share raw data, code, and protocols via repositories like Zenodo or Figshare.

- Detailed Metadata : Document experimental variables (e.g., pH, solvent purity) that may affect outcomes .

- Collaborative Verification : Partner with independent labs to replicate key findings, addressing resource limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.